![molecular formula C18H23N3S B2601017 N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 343373-56-8](/img/structure/B2601017.png)
N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine, also known as EB-47, is a compound with the molecular formula C18H23N3S. It has an average mass of 313.460 Da and a mono-isotopic mass of 313.161255 Da . This compound has garnered attention in the scientific community due to its potential use in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H23N3S . The structure is likely to be complex due to the presence of multiple functional groups including an ethyl group, a methylbenzyl group, a sulfanyl group, and a tetrahydroquinazolinamine group.Physical and Chemical Properties Analysis
The compound has a boiling point of approximately 512.5±50.0 °C . Other physical and chemical properties such as melting point, density, and toxicity information are not available in the search results.科学的研究の応用
Synthesis and Antitumor Activities
A series of studies have focused on the synthesis of various derivatives of quinazolinamine compounds, highlighting their potential in medical applications, particularly in cancer treatment. Markosyan et al. (2008) synthesized 2-sulfanyl-substituted 5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, noting that some compounds exhibited moderate therapeutic effects against grafted mouse tumors like Ehrlich ascites carcinoma and sarcoma 180. They also observed that most compounds inhibited serotonin deamination, indicating a potential influence on brain monoamine oxidase (MAO) activity (Markosyan et al., 2008). Similarly, Nowak et al. (2015) prepared amino- and sulfanyl-derivatives of benzoquinazolinones, with certain compounds demonstrating significant anticancer activity (Nowak et al., 2015).
Enzyme Activity Modulation
Abass (2007) synthesized 4-sulfanyl derivative compounds, some of which notably enhanced α-amylase activity, indicating potential applications in enzymatic processes (Abass, 2007). Moreover, Mertens et al. (2013) investigated the sulfonylation of quinazolin-4(3H)-ones and thienopyrimidin-4(3H)-ones, unveiling an unexpected 1,3-sulfonyl migration which might be pertinent in chemical synthesis processes (Mertens et al., 2013).
Antibacterial and Antifungal Activities
Anisetti et al. (2012) synthesized novel quinolinone derivatives, demonstrating significant biological activity against various bacterial and fungal strains, highlighting their potential in antimicrobial applications (Anisetti et al., 2012).
In Vitro Metabolic Fate Studies
Richter et al. (2022) delved into the in vitro phase I and II metabolism of synthetic cannabinoid receptor agonists, including compounds with a sulfamoyl benzoate or sulfamoyl benzamide core structure. They identified crucial steps in the metabolic pathways and isozymes involved, offering insights into the metabolic fate of these compounds (Richter et al., 2022).
特性
IUPAC Name |
N-ethyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-3-19-17-15-6-4-5-7-16(15)20-18(21-17)22-12-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLAWFLPYRIQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC2=C1CCCC2)SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
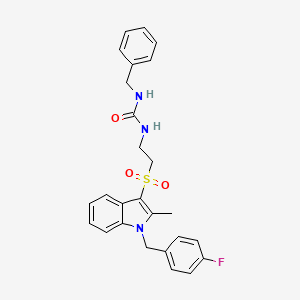
![2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine](/img/structure/B2600935.png)
![3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2600938.png)
![N-[(2-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2600939.png)
![N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B2600941.png)
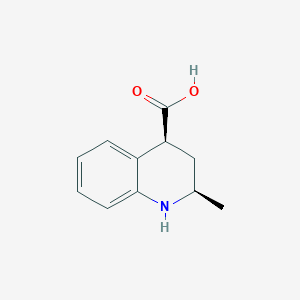
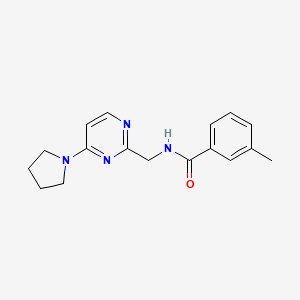
![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)
![2-Chloro-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2600947.png)
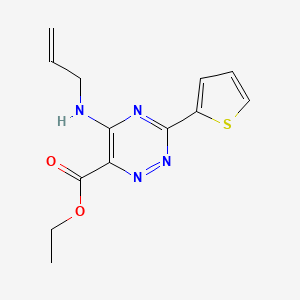
![2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2600953.png)
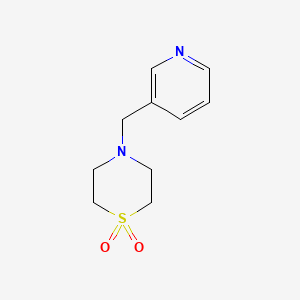
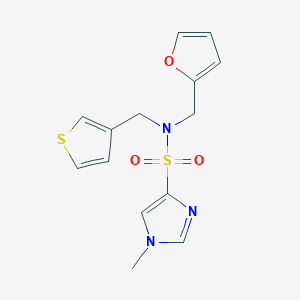
![Ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2600957.png)
